Urease Inhibition: Vanadium Complex of 3-Bromo-4-methoxybenzohydrazide Shows Potent Anti-H. pylori Activity
A benzohydrazone ligand derived from 3-bromo-4-methoxybenzohydrazide (N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide, H₂L) was synthesized and complexed with vanadium. The resulting oxovanadium(V) complex [VOL(AHA)] exhibited significant urease inhibitory activity. The inhibition percentage at 100 µmol·L⁻¹ on Helicobacter pylori urease was 78%, with an IC₅₀ value of 36.5 µmol·L⁻¹ [1]. This demonstrates the potential of this specific benzohydrazide scaffold for generating bioactive metal complexes. While a direct head-to-head comparison with a vanadium complex of a different benzohydrazide is not available in this study, the observed potency (IC₅₀ 36.5 µM) provides a benchmark for researchers developing urease inhibitors.
| Evidence Dimension | Urease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 36.5 µmol·L⁻¹ |
| Comparator Or Baseline | No direct comparator in study; baseline is the oxovanadium complex [VOL(AHA)] |
| Quantified Difference | N/A |
| Conditions | Assay on Helicobacter pylori urease |
Why This Matters
This IC₅₀ value provides a quantitative activity benchmark for researchers sourcing 3-bromo-4-methoxybenzohydrazide as a precursor for anti-H. pylori drug discovery.
- [1] Niu F, Ye YT, Zhao X, et al. Synthesis, crystal structures, and urease inhibition of an acetohydroxamate-coordinated oxovanadium(V) complex derived from N′-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide. 2015. View Source
